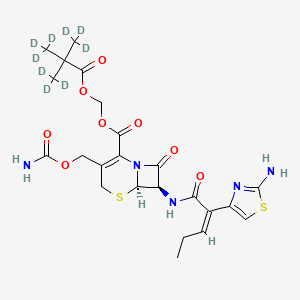

Cefcapene Pivoxil-d9

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cefcapene Pivoxil-d9 is a deuterated form of Cefcapene Pivoxil, a third-generation cephalosporin antibiotic. It is an orally absorbed ester prodrug of the active free acid metabolite, cefcapene. This compound is known for its antibacterial properties and is used primarily for research purposes .

Méthodes De Préparation

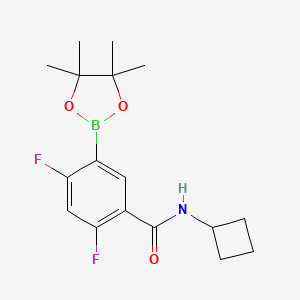

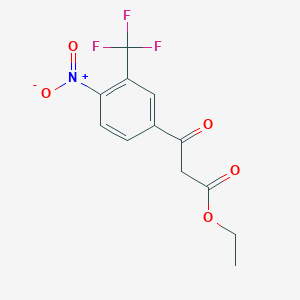

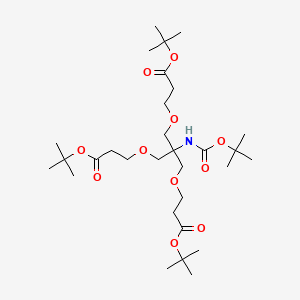

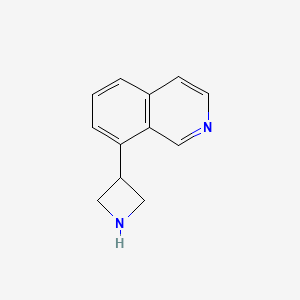

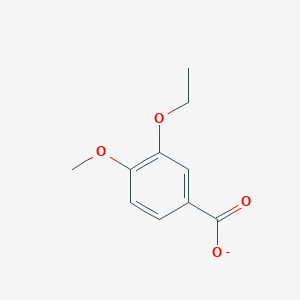

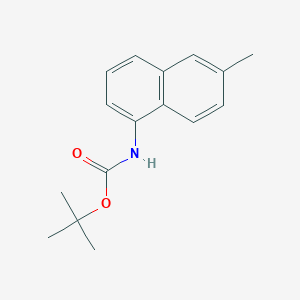

The preparation of Cefcapene Pivoxil-d9 involves several synthetic steps. The process begins with the reaction of a compound shown in formula I with pyridine and methanesulfonyl chloride, followed by a series of reactions involving 7-ACA, proline, diisopropylamine, potassium carbonate, and chlorosulfonyl isocyanate. The final step involves the reaction with iodomethyl pivalate in dimethylformamide (DMF) in the presence of potassium phosphate and copper acetate, resulting in the formation of this compound .

Analyse Des Réactions Chimiques

Cefcapene Pivoxil-d9 undergoes various chemical reactions, including hydrolysis, oxidation, and thermal degradation. Common reagents used in these reactions include hydrochloric acid, sodium chloride, and potassium phosphate. The major products formed from these reactions are degradation products that can be analyzed using stability-indicating methods .

Applications De Recherche Scientifique

Cefcapene Pivoxil-d9 has several scientific research applications. It is used in the development and validation of stability-indicating HPLC methods for the determination of cefcapene pivoxil in the presence of degradation products. It is also used in pharmacokinetic studies to determine the concentration of cefcapene acid in human plasma and urine. Additionally, it has been studied for its efficacy in preventing perioperative surgical site infections .

Mécanisme D'action

Cefcapene Pivoxil-d9 exerts its antibacterial effects by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. These PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division .

Comparaison Avec Des Composés Similaires

Cefcapene Pivoxil-d9 is similar to other cephalosporin antibiotics such as cefditoren pivoxil and cefteram pivoxil. it is unique due to its deuterated form, which can provide different pharmacokinetic properties. Cefditoren pivoxil and cefteram pivoxil are also third-generation cephalosporins used to treat bacterial infections, but they differ in their specific chemical structures and clinical applications .

Conclusion

This compound is a valuable compound in scientific research due to its antibacterial properties and its use in various analytical and pharmacokinetic studies. Its unique deuterated form sets it apart from other similar compounds, making it an important tool in the field of medicinal chemistry.

Propriétés

Formule moléculaire |

C23H29N5O8S2 |

|---|---|

Poids moléculaire |

576.7 g/mol |

Nom IUPAC |

[3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propanoyl]oxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C23H29N5O8S2/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29)/b12-6-/t14-,18-/m1/s1/i2D3,3D3,4D3 |

Clé InChI |

WVPAABNYMHNFJG-TXORLHTHSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C(C(=O)OCOC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=C\CC)/C3=CSC(=N3)N)COC(=O)N)(C([2H])([2H])[2H])C([2H])([2H])[2H] |

SMILES canonique |

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4,4-Difluoropiperidin-1-yl)-5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-phenylamine](/img/structure/B13718765.png)